

# Spectroscopic Profile of Basic Red 46 in Solution: A Technical Guide

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This technical guide provides an in-depth overview of the spectroscopic properties of **Basic Red 46**, a cationic azo dye. The document outlines its spectral characteristics in aqueous solutions, details the experimental protocols for spectroscopic analysis, and presents a logical workflow for determining its profile. This information is critical for researchers utilizing **Basic Red 46** in various applications, including as a staining agent, in fluorescence studies, and for analytical purposes.

# **Chemical and Physical Properties**

**Basic Red 46**, also known by its Colour Index name C.I. 110825, is a single azo dye.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C18H21BrN6	[1]
Molecular Weight	401.3 g/mol	[1][2]
CAS Registry Number	12221-69-1	[1][3]
IUPAC Name	N-benzyl-4-[(2,4-dimethyl- 1,2,4-triazol-4-ium-3- yl)diazenyl]-N-methylaniline bromide	[2]



# **Spectroscopic Data**

The primary spectroscopic feature of **Basic Red 46** in the visible range is a strong absorption peak in aqueous solution. This characteristic is responsible for its vibrant red color. While extensive solvatochromic data is not readily available in a single source, the absorption maximum in aqueous media has been consistently reported.

Solvent	λmax (nm)	Molar Absorptivity (ε) (M <sup>-1</sup> cm <sup>-1</sup> )	Notes
Water	530	Not specified	Major peak in the visible region.[4][5]
Water	531	Not specified	Used for concentration measurements in adsorption studies.[6]

Note: The molar absorptivity ( $\epsilon$ ) is a crucial parameter for quantitative analysis and is dependent on the solvent and the specific wavelength of measurement. A detailed experimental protocol for its determination is provided in the following section.

# **Experimental Protocols**

The following sections describe the methodologies for determining the key spectroscopic parameters of **Basic Red 46** in solution.

## **UV-Visible Spectroscopy**

UV-Visible spectroscopy is the primary technique for characterizing the absorption properties of **Basic Red 46**.

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance ( $\lambda$ max) of **Basic Red 46** in a given solvent.

### Materials:

Basic Red 46 dye



- Solvent of interest (e.g., deionized water, ethanol, etc.)
- UV-Vis Spectrophotometer (e.g., CECIL 2021 Instruments UV/Vis spectrophotometer or equivalent)[4]
- Quartz or glass cuvettes (typically 1 cm path length)[7]
- Volumetric flasks and pipettes for solution preparation

#### Procedure:

- Preparation of Stock Solution: Accurately weigh a known mass of Basic Red 46 and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.
- Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[8]
- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
  - Set the desired wavelength range for scanning (e.g., 300-800 nm).
- Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. This will be used as the blank to zero the absorbance.[9]
- Sample Measurement:
  - Rinse a cuvette with a small amount of the most dilute standard solution and then fill it.
  - Place the cuvette in the spectrophotometer and record the absorbance spectrum.
  - Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.
- Data Analysis:



 Identify the wavelength at which the maximum absorbance occurs (λmax) from the recorded spectra. The absorbance at this wavelength should be used for quantitative analysis.[4][5]

## **Determination of Molar Absorptivity (ε)**

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a constant for a particular substance in a specific solvent at a defined wavelength.[10] It is determined using the Beer-Lambert Law.

Beer-Lambert Law:  $A = \varepsilon bc$  Where:

- A is the absorbance (unitless)
- $\epsilon$  (epsilon) is the molar absorptivity (M<sup>-1</sup>cm<sup>-1</sup>)
- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance (mol/L or M)[7][9]

### Procedure:

- Using the absorbance values measured at λmax for the series of standard solutions prepared in the UV-Vis spectroscopy protocol.
- Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
- The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.
- Perform a linear regression analysis on the data. The slope of the line will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm.[8][9]

## Fluorescence Spectroscopy

**Basic Red 46** is also known to possess fluorescent properties, making it useful in fluorescence microscopy and other sensitive detection methods.[3]



Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of **Basic Red 46**.

#### Materials:

- Fluorometer or spectrofluorometer
- Basic Red 46 solutions of known concentrations
- Quartz cuvettes

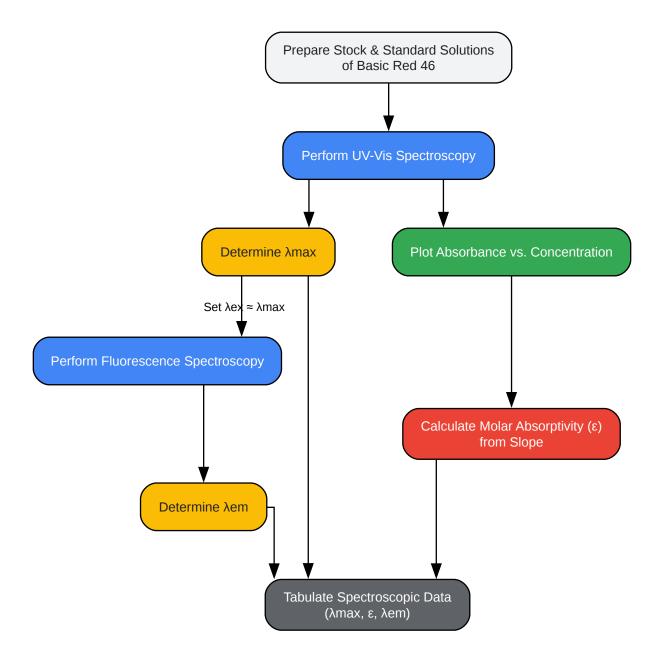
#### Procedure:

- Solution Preparation: Prepare a dilute solution of Basic Red 46 in the desired solvent. The
  concentration should be low enough to avoid inner filter effects.
- Instrument Setup:
  - Turn on the fluorometer and allow the lamp to stabilize.
  - Set the excitation wavelength (λex). This is typically set to the absorption maximum (λmax)
     determined from UV-Vis spectroscopy (around 530 nm for aqueous solutions).
- Blank Measurement: Measure the fluorescence of the pure solvent to account for any background signal.
- Sample Measurement:
  - Place the cuvette containing the Basic Red 46 solution in the sample holder.
  - Scan a range of emission wavelengths to record the fluorescence emission spectrum.
- Data Analysis:
  - Identify the wavelength at which the maximum fluorescence intensity occurs. This is the emission maximum (λem).

# **Experimental Workflow Diagram**



The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Basic Red 46** in a given solvent.



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Caption: Workflow for Spectroscopic Analysis of Basic Red 46.

## Conclusion

This technical guide has synthesized the available spectroscopic information for **Basic Red 46** and provided detailed, actionable protocols for its characterization in solution. By following the



outlined experimental workflows, researchers can reliably determine the absorption and emission properties of this dye, enabling its effective use in a wide range of scientific and developmental applications. The provided data and methodologies serve as a foundational resource for any work involving the quantitative or qualitative analysis of **Basic Red 46**.

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